Modulating Lipophilicity: Computed XLogP3-AA of 1-Cyclopropylbut-3-yn-1-ol
The lipophilicity of a molecule, often quantified by logP, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The computed partition coefficient (XLogP3-AA) for 1-Cyclopropylbut-3-yn-1-ol is 0.9 [1]. This value is notably lower than that of a comparable aromatic analog, 1-phenylbut-3-yn-1-ol, which has a reported LogP of 1.70 [2]. This quantitative difference indicates that 1-Cyclopropylbut-3-yn-1-ol is more hydrophilic and may offer improved aqueous solubility compared to its phenyl counterpart. The reduced lipophilicity is a direct consequence of the aliphatic cyclopropyl group versus the aromatic phenyl ring.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | 1-phenylbut-3-yn-1-ol (LogP = 1.70) |
| Quantified Difference | ΔLogP = -0.8 (more hydrophilic) |
| Conditions | Computational prediction (PubChem XLogP3-AA vs. reported value) |
Why This Matters
This data allows a researcher to select 1-Cyclopropylbut-3-yn-1-ol over a phenyl analog when lower lipophilicity and potentially higher aqueous solubility are required for a specific reaction or biological assay.
- [1] PubChem. (2026). 1-Cyclopropylbut-3-yn-1-ol (CID 12820045). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12820045 View Source
- [2] PubChem. (2026). 1-phenylbut-3-yn-1-ol (CID 74336224). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/74336224 View Source
